4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Overview
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with a fused pyrazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against c-met kinase , suggesting that this compound may also interact with kinases or similar proteins.
Mode of Action
If it does interact with kinases like its analogs , it may inhibit the phosphorylation process, thereby affecting signal transduction pathways.
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation . The interaction between this compound and PPARα leads to the activation of the receptor, which subsequently regulates the expression of genes involved in lipid metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM . Additionally, this compound affects cell signaling pathways by activating PPARα, which in turn influences the expression of genes involved in lipid and glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the ligand-binding domain of PPARα, inducing a conformational change that activates the receptor . The activated PPARα then heterodimerizes with retinoid X receptor (RXR) and binds to peroxisome proliferator-responsive elements (PPREs) in the promoter regions of target genes, leading to their transcriptional activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as the activation of PPARα and the regulation of lipid metabolism . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity against normal cells . The threshold effects and the optimal dosage for therapeutic applications need to be determined through extensive animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and glucose metabolism. The activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation, lipid transport, and glucose homeostasis . These metabolic pathways are crucial for maintaining cellular energy balance and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is distributed to various tissues where it exerts its biological effects. The localization and accumulation of this compound in specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. The targeting signals and post-translational modifications that direct this compound to specific subcellular locations are critical for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under basic conditions, followed by cyclization to form the desired heterocyclic system . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Continuous flow synthesis and the use of automated reactors are common in industrial settings to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can yield tetrahydropyrazolopyridine derivatives with different degrees of saturation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include a variety of substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Uniqueness
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine is unique due to its specific ring fusion and the electronic properties conferred by the pyrazole and pyridine rings. This uniqueness makes it a valuable scaffold for the development of new pharmacologically active compounds and materials with specialized properties .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-6(7-3-1)4-8-9-5/h4,7H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTBBADOMOOPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255128 | |
Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933705-52-3 | |
Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933705-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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